molecular formula C8H11N3O B1359584 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172483-17-8

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B1359584
CAS RN: 1172483-17-8
M. Wt: 165.19 g/mol
InChI Key: HJHMNVAAOJNHMV-UHFFFAOYSA-N
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Description

“3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” is a derivative of 1H-pyrazole-5-carboxamide . These compounds have been studied for their potential fungicidal and insecticidal properties . They have shown potent activity against Erysiphe graminis and Aphis fabae .


Synthesis Analysis

The synthesis of 1H-pyrazole-5-carboxamide derivatives involves a facile method . The structures of these compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using 1H NMR, mass spectrometry, and elemental analysis . The structure contains a phenyl thiazole moiety .


Chemical Reactions Analysis

The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles .

Scientific Research Applications

Antibacterial Applications

Pyrazole derivatives have been noted for their antibacterial properties. “3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” could potentially be explored for its efficacy against bacterial infections, considering the antibacterial nature of similar molecules .

Anti-inflammatory and Analgesic Applications

These compounds have also shown promise in anti-inflammatory and analgesic applications. Research could focus on the effectiveness of this specific compound in reducing inflammation and pain relief .

Anticancer Applications

Given the anticancer activity observed in some pyrazole molecules, scientific research could investigate “3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” for potential use in cancer treatment strategies .

Antifungal Applications

The structure of pyrazoles suggests potential antifungal activity. Studies could be conducted to assess the effectiveness of this compound against fungal pathogens .

Anthelmintic Applications

Anthelmintic properties are another area where pyrazole derivatives have been effective. This compound could be researched for use in treating parasitic worm infestations .

Antioxidant Applications

The antioxidant capacity of pyrazole compounds is noteworthy. “3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” might be studied for its potential to protect cells from oxidative stress .

Herbicidal Applications

Some pyrazoles have been used as herbicides. The herbicidal potential of this compound could be explored, possibly leading to new agricultural chemicals .

Future Directions

The 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides . This suggests potential future directions in the design and development of new pesticides.

Mechanism of Action

properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHMNVAAOJNHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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